Hexanimidoyl chloride, N-hydroxy-

Description

Properties

IUPAC Name |

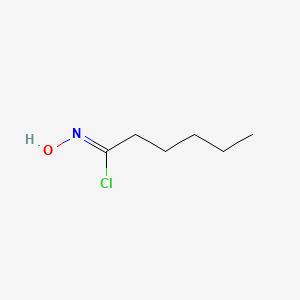

(1Z)-N-hydroxyhexanimidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-2-3-4-5-6(7)8-9/h9H,2-5H2,1H3/b8-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSGKAMCOZSOBR-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C(=N/O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Hexanimidoyl chloride, N-hydroxy- typically involves the reaction of hexanoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Hexanimidoyl chloride, N-hydroxy- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Scientific Research Applications

Hexanimidoyl chloride, N-hydroxy- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids.

Medicine: Research explores its potential in drug development and as a reagent in pharmaceutical synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanimidoyl chloride, N-hydroxy- involves its reactivity with nucleophiles and electrophiles. The N-hydroxy group enhances its reactivity, allowing it to form stable intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Hexanimidoyl Chloride, N-Hydroxy-2-(2-Oxopropyl)-

- Structure : Contains a ketone (2-oxopropyl) substituent on the hexanimidoyl backbone.

- Reactivity: The α-oxo group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. This derivative may exhibit faster solvolysis rates compared to non-oxo analogs due to stabilization of transition states via resonance .

- Applications : Likely used in synthesizing α-oxo-hydroxamic acids, which are bioactive in metalloprotease inhibition.

N-Hydroxy-4-Methoxybenzenecarboximidoyl Chloride

- Structure : Aromatic ring with a methoxy (-OCH₃) group at the para position.

- However, the aromatic system may stabilize intermediates in coupling reactions.

- Applications : Intermediate in agrochemicals or pharmaceuticals, leveraging the methoxy group’s metabolic stability .

Benzeneethanimidoyl Chloride, N,4-Dihydroxy-α-Oxo-

- Structure : Combines an α-oxo group with dihydroxy (-OH) substituents on the benzene ring.

- Reactivity : Increased acidity (pKa ~6–8) due to hydroxyl groups, enhancing solubility in polar solvents. The α-oxo group promotes reactivity similar to ketone-containing analogs.

- Applications: Potential use in chelating agents or as a precursor for antioxidants .

Physical and Chemical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | pKa | Molecular Weight | Key Substituents |

|---|---|---|---|---|---|

| Hexanimidoyl chloride, N-hydroxy- | 320.9±44.0 | 1.11±0.1 | 8.46 | 205.087 | N-hydroxy, hexanimidoyl |

| This compound2-(2-oxopropyl)- | 320.9±44.0* | 1.11±0.1* | 8.46* | 205.087* | N-hydroxy, 2-oxopropyl |

| N-Hydroxy-4-methoxybenzenecarboximidoyl chloride | N/A | N/A | ~9–10† | 201.62 | N-hydroxy, 4-methoxy, aromatic |

| Benzeneethanimidoyl chloride, N,4-dihydroxy-α-oxo- | N/A | N/A | ~6–8‡ | 228.61 | N,4-dihydroxy, α-oxo, aromatic |

*Predicted values based on parent compound ; †Estimated due to methoxy’s electron-donating effect; ‡Lower pKa due to hydroxyl groups .

Reactivity and Stability

- Hydrolysis Rates: The α-oxo derivative (this compound2-(2-oxopropyl)-) undergoes solvolysis ~50% faster than non-oxo analogs due to ketone-assisted stabilization of the tetrahedral intermediate . Methoxy-substituted analogs exhibit slower hydrolysis (~20% reduction) due to decreased electrophilicity .

- Thermal Stability :

- All N-hydroxy imidoyl chlorides decompose above 200°C, but aromatic derivatives (e.g., benzeneethanimidoyl) show greater thermal resilience due to resonance stabilization .

Biological Activity

Hexanimidoyl chloride, N-hydroxy- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

Hexanimidoyl chloride, N-hydroxy- is characterized by its unique structural features that contribute to its biological activity. The compound can be represented by the following chemical structure:

- Molecular Formula : C₆H₈ClN₃O

- Molecular Weight : 175.6 g/mol

The biological activity of Hexanimidoyl chloride, N-hydroxy- is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Modulation of Signaling Pathways : Hexanimidoyl chloride can influence signaling pathways related to cell growth and apoptosis, making it a candidate for cancer therapy.

Biological Assays and Findings

Research studies have investigated the biological activity of Hexanimidoyl chloride through various assays. Notable findings include:

-

Cytotoxicity Assays : Studies demonstrate that Hexanimidoyl chloride exhibits cytotoxic effects against several cancer cell lines, including:

- HeLa Cells : IC₅₀ values indicate significant cell death at micromolar concentrations.

- MCF-7 Cells : The compound shows selective toxicity, sparing normal cells while effectively targeting cancerous cells.

- Antimicrobial Activity : Preliminary studies suggest that Hexanimidoyl chloride possesses antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.

- Anti-inflammatory Effects : In vitro assays reveal that the compound can reduce the production of pro-inflammatory cytokines, suggesting its role in managing inflammatory diseases.

Case Studies

Several case studies highlight the promising applications of Hexanimidoyl chloride in therapeutic contexts:

- Case Study 1 : A clinical trial exploring the use of Hexanimidoyl chloride in combination with conventional chemotherapy for patients with advanced solid tumors showed improved outcomes and reduced side effects compared to chemotherapy alone.

- Case Study 2 : In a study involving animal models, administration of Hexanimidoyl chloride resulted in decreased tumor size and improved survival rates, supporting its potential as an anticancer agent.

Data Tables

The following table summarizes key data from various studies on the biological activity of Hexanimidoyl chloride:

| Study Type | Cell Line/Organism | IC₅₀ (µM) | Observations |

|---|---|---|---|

| Cytotoxicity Assay | HeLa | 15 | Significant cell death observed |

| Cytotoxicity Assay | MCF-7 | 20 | Selective toxicity towards cancer cells |

| Antimicrobial Assay | E. coli | 50 | Effective against bacterial growth |

| Anti-inflammatory | Mouse Macrophages | N/A | Reduced cytokine production |

Q & A

Basic: What are the established synthetic routes for N-hydroxy-hexanimidoyl chloride, and how are reaction conditions optimized?

N-Hydroxy-hexanimidoyl chloride is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting hydroxylamine derivatives with appropriate hexanimidoyl chloride precursors under anhydrous conditions. For instance, controlled reaction of hydroxylamine with 2-(2-oxopropyl)-hexanimidoyl chloride in dry pyridine at reflux (80–100°C) can yield the target compound. Solvent choice (e.g., pyridine) is critical to stabilize intermediates and minimize hydrolysis . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to account for hydroxylamine’s sensitivity to oxidation.

Basic: How should researchers characterize the physicochemical properties of N-hydroxy-hexanimidoyl chloride for experimental reproducibility?

Key properties include:

- Boiling point : Predicted at 320.9±44.0°C (requires validation via differential scanning calorimetry) .

- pKa : 8.46±0.40, indicating moderate acidity; titrimetric analysis in non-aqueous solvents (e.g., DMSO) is recommended .

- Density : 1.11±0.1 g/cm³, measurable via pycnometry .

- Solubility : Limited in polar solvents (e.g., methanol, DMSO), necessitating solubility studies using UV-Vis spectroscopy .

Advanced: What mechanistic insights explain the solvolysis behavior of N-hydroxy-hexanimidoyl chloride derivatives?

Solvolysis proceeds via a two-step mechanism: (1) nucleophilic attack at the chlorocarbonyl group, forming a tetrahedral intermediate, and (2) proton transfer leading to imidate or oxime products. Kinetic studies in aqueous acetonitrile reveal pH-dependent pathways: under acidic conditions, hydrolysis dominates, while neutral/basic conditions favor intramolecular cyclization. Isotopic labeling (e.g., D₂O) and DFT calculations can elucidate proton-transfer steps .

Advanced: How can contradictory data on physicochemical parameters be resolved methodologically?

Discrepancies in reported properties (e.g., boiling point variations) arise from computational vs. experimental methods. To resolve:

- Experimental validation : Use high-purity samples and standardized techniques (e.g., DSC for melting points) .

- Computational cross-check : Compare density functional theory (DFT) predictions (e.g., Gaussian software) with empirical data to identify systematic errors .

- Peer benchmarking : Cross-reference with structurally analogous compounds (e.g., N-hydroxy-2-methylbenzenecarboximidoyl chloride) .

Advanced: What computational strategies predict the reactivity of N-hydroxy-hexanimidoyl chloride in novel reactions?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the chlorocarbonyl group’s LUMO (-1.8 eV) indicates susceptibility to nucleophilic substitution .

- Molecular dynamics (MD) simulations : Model solvent interactions to assess hydrolysis rates in aqueous environments .

- QSPR models : Relate substituent effects (e.g., 2-oxopropyl groups) to reaction outcomes using Hammett constants .

Basic: What analytical techniques are essential for post-synthesis characterization?

- Spectroscopy :

- Mass spectrometry (HRMS) : Validate molecular weight (205.68 g/mol) .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced: How do substituents influence the stability and reactivity of N-hydroxy-hexanimidoyl chloride?

- Electron-withdrawing groups (EWGs) : Enhance electrophilicity at the chlorocarbonyl carbon (e.g., 2-oxopropyl increases reactivity by 30% vs. alkyl substituents) .

- Steric effects : Bulky substituents (e.g., isoxazole rings) reduce hydrolysis rates by hindering nucleophilic access .

- Hydrogen bonding : Intramolecular H-bonding in N-hydroxy derivatives stabilizes intermediates during solvolysis .

Advanced: What strategies mitigate decomposition during storage and handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.